An In-depth Technical Guide to 8-Bromo-7-quinolinol: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 8-Bromo-7-quinolinol: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-7-quinolinol is a halogenated derivative of 7-quinolinol, belonging to the quinoline family of heterocyclic compounds. The quinoline scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline ring system imparts unique physicochemical properties and potential biological activities to the molecule. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 8-Bromo-7-quinolinol, with a particular focus on its relevance to researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
The structural integrity of 8-Bromo-7-quinolinol underpins its chemical behavior and biological interactions. Understanding its fundamental properties is crucial for its application in research and development.
Molecular Structure
8-Bromo-7-quinolinol consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is substituted at position 8, and the hydroxyl group is at position 7.

Figure 1: Chemical Structure of 8-Bromo-7-quinolinol.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Bromo-7-quinolinol is presented in the table below. These properties are essential for designing experimental protocols, including reaction conditions, purification methods, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| CAS Number | 54439-76-2 | [1] |
| Appearance | Light brown powder | [2] |
| Melting Point | 196-198 °C | [2] |
| Solubility | Soluble in many organic solvents. | [3] |
Synthesis of 8-Bromo-7-quinolinol
The synthesis of 8-Bromo-7-quinolinol can be achieved through the electrophilic bromination of 7-quinolinol. The hydroxyl group at the 7-position is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance at the 6-position, bromination predominantly occurs at the 8-position.
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic route for the preparation of 8-Bromo-7-quinolinol from 7-quinolinol.
Caption: Synthetic workflow for 8-Bromo-7-quinolinol.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 8-Bromo-7-quinolinol. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.
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Dissolution: Dissolve 7-quinolinol (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Brominating Agent: Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent (1-1.2 equivalents), to the reaction mixture at room temperature. The addition should be done dropwise to control the reaction temperature and prevent the formation of polybrominated byproducts.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching and Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. If an acidic solvent was used, neutralize the mixture with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 8-Bromo-7-quinolinol.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 8-Bromo-7-quinolinol is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group. For comparison, the ¹H NMR data for the related compound 7-bromo-8-hydroxyquinoline in CDCl₃ shows signals at δ 8.83 (dd, J = 4.4, 1.6 Hz, 1H), 8.51 (dd, J = 8.4, 1.2 Hz, 1H), 7.73 (d, J = 8.4 Hz, 1H), 7.59 (dd, J = 8.4, 4.4 Hz, 1H), and 7.10 (d, J = 8.4 Hz, 1H)[3].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the bromine will experience a downfield shift, while the carbon bearing the hydroxyl group will be shifted upfield.
Infrared (IR) Spectroscopy
The IR spectrum of 8-Bromo-7-quinolinol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
The mass spectrum of 8-Bromo-7-quinolinol will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[4]. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z values corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br, respectively.
Applications in Research and Drug Development
The unique structural features of 8-Bromo-7-quinolinol make it a valuable compound for various applications, particularly in the field of drug discovery and as a tool in chemical biology.
Antimicrobial and Anticancer Potential
Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anticancer properties[5][6]. Halogenated 8-hydroxyquinolines, in particular, have shown significant activity. For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma)[7][8]. The presence of the bromine atom and the hydroxyl group in 8-Bromo-7-quinolinol suggests its potential as a candidate for screening in antimicrobial and anticancer assays. The lipophilicity conferred by the bromine atom may enhance cell membrane permeability, a crucial factor for drug efficacy.
Photoremovable Protecting Group
8-Bromo-7-hydroxyquinoline (BHQ) has been investigated as a photoremovable protecting group (PPG) for caging bioactive molecules[9][10]. PPGs are chemical moieties that can be cleaved from a molecule upon exposure to light, allowing for the controlled release of the active compound with high spatial and temporal precision. This property is particularly valuable in studying dynamic biological processes. BHQ-caged compounds are stable in the dark but can be efficiently photolyzed to release the active molecule[9]. This application opens up possibilities for using 8-Bromo-7-quinolinol in the development of novel tools for cell biology and neurobiology research.
Conclusion
8-Bromo-7-quinolinol is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and chemical biology. Its synthesis is achievable through established methods of electrophilic bromination. While detailed experimental data for its spectroscopic characterization and biological activity are still emerging, the known properties of related compounds provide a strong rationale for its further investigation. As a potential antimicrobial and anticancer agent, and as a photoremovable protecting group, 8-Bromo-7-quinolinol represents a valuable building block for the development of new therapeutic agents and research tools. Further studies are warranted to fully elucidate its chemical and biological profile and to exploit its potential in various scientific disciplines.
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